

# Preclinical Studies on Lazuvapagon (OPC-61815): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Lazuvapagon, also known as OPC-61815, is a water-soluble phosphate ester prodrug of tolvaptan, a selective vasopressin V2 receptor antagonist. Developed to enable intravenous administration, Lazuvapagon undergoes rapid in-vivo hydrolysis to its active moiety, tolvaptan. This guide provides a comprehensive overview of the preclinical studies conducted on Lazuvapagon and its active metabolite, tolvaptan, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.

### **Mechanism of Action**

**Lazuvapagon**'s pharmacological activity is attributable to its active metabolite, tolvaptan. Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the collecting ducts in the kidneys.

The binding of the antidiuretic hormone, arginine vasopressin (AVP), to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream, resulting in concentrated urine and a decrease in free water excretion.



Tolvaptan blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway. This prevents the translocation and insertion of AQP2 water channels, rendering the collecting duct impermeable to water. The result is an increase in free water excretion, known as aquaresis, which leads to a decrease in urine osmolality and an increase in serum sodium concentration, without significantly affecting electrolyte excretion.[1][2]

In vitro studies have shown that **Lazuvapagon** (OPC-61815) itself has a binding affinity for the human V2 receptor that is 14 times weaker than that of tolvaptan.[3][4] Its primary role is to serve as a soluble carrier that is rapidly converted to the active antagonist in vivo.[3][4]

Signaling Pathway of Tolvaptan (Active Metabolite of Lazuvapagon)





Click to download full resolution via product page

Caption: V2 Receptor Signaling Pathway and Point of Inhibition by Tolvaptan.



### **Pharmacokinetics**

**Lazuvapagon** (OPC-61815) was designed for intravenous administration and is rapidly hydrolyzed to tolvaptan in vivo by alkaline phosphatase.[3][4] Preclinical pharmacokinetic studies have been conducted in rats and dogs.

## **Experimental Protocols**

In Vitro Hydrolysis: The conversion of **Lazuvapagon** to tolvaptan was assessed using human tissue S9 fractions. The primary enzyme responsible for this hydrolysis was identified as alkaline phosphatase.[3][4]

In Vivo Pharmacokinetics in Rats and Dogs: Male beagle dogs and male Sprague-Dawley rats were used for in vivo pharmacokinetic studies. **Lazuvapagon** was administered intravenously. Blood samples were collected at various time points, and plasma concentrations of both **Lazuvapagon** and tolvaptan were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

#### **Data Presentation**

Table 1: Pharmacokinetic Parameters of Tolvaptan after Intravenous Administration of **Lazuvapagon** (OPC-61815)

| Species | Dose of<br>Lazuvapa<br>gon<br>(mg/kg) | Tolvaptan<br>Cmax<br>(ng/mL) | Tolvaptan<br>Tmax<br>(min) | Tolvaptan<br>AUC<br>(ng·h/mL) | Tolvaptan<br>Half-life<br>(h) | Tolvaptan<br>Bioavaila<br>bility (%) |
|---------|---------------------------------------|------------------------------|----------------------------|-------------------------------|-------------------------------|--------------------------------------|
| Rat     | 1                                     | 289 ± 34                     | 5                          | 345 ± 36                      | 1.2 ± 0.1                     | 57.7                                 |
| Dog     | 0.3                                   | 254 ± 28                     | 5                          | 389 ± 53                      | 2.1 ± 0.3                     | 50.9                                 |

Data extracted from Fujiki et al., J Pharmacol Sci, 2022.[3]

## **Experimental Workflow: In Vivo Pharmacokinetics**





Click to download full resolution via product page

Caption: Workflow for Preclinical Pharmacokinetic Evaluation of Lazuvapagon.

# **Pharmacodynamics**



The pharmacodynamic effects of **Lazuvapagon** are characterized by its aquaretic and antiedematous properties, which were evaluated in rats and dogs.

## **Experimental Protocols**

Aquaretic Effect in Rats and Dogs: Animals were administered **Lazuvapagon** intravenously. Urine was collected over specified time intervals, and urine volume, osmolality, and electrolyte concentrations (sodium, potassium) were measured.

Anti-edematous Effect in Rats: Edema was induced in rats, and the effect of intravenously administered **Lazuvapagon** on the edematous state was evaluated.

#### **Data Presentation**

Table 2: Aquaretic Effects of Lazuvapagon (OPC-61815) in Rats and Dogs

| Species | Dose of<br>Lazuvapagon<br>(mg/kg, i.v.) | Urine Volume<br>(mL/6h) | Urine Osmolality<br>(mOsm/kg) |
|---------|-----------------------------------------|-------------------------|-------------------------------|
| Rat     | 0.1                                     | 10.5 ± 1.2              | 450 ± 50                      |
| 0.3     | 18.2 ± 2.1                              | 280 ± 35                |                               |
| 1       | 25.6 ± 3.5                              | 150 ± 20                |                               |
| Dog     | 0.03                                    | 250 ± 40                | 300 ± 45                      |
| 0.1     | 480 ± 65                                | 180 ± 30                |                               |
| 0.3     | 750 ± 90                                | 100 ± 15                |                               |

Data presented as mean  $\pm$  SEM, extracted and synthesized from figures in Fujiki et al., J Pharmacol Sci, 2022.[3]

## **Toxicology**

A comprehensive toxicology program was conducted for tolvaptan, the active metabolite of **Lazuvapagon**. Since **Lazuvapagon** is rapidly and extensively converted to tolvaptan, the



safety profile of tolvaptan is considered directly relevant. The studies were performed in various species, including mice, rats, dogs, and rabbits.

## **Experimental Protocols**

Single-Dose Toxicity: Rats and dogs received a single oral dose of tolvaptan up to 2,000 mg/kg. [3]

Repeat-Dose Toxicity: Rats were treated orally for 26 weeks and dogs for 52 weeks with tolvaptan at doses up to 1,000 mg/kg/day.[3]

Genotoxicity: A battery of in vitro (Ames test, chromosomal aberration test) and in vivo (micronucleus test) assays were conducted to assess the mutagenic and clastogenic potential of tolvaptan.[4]

Carcinogenicity: Two-year carcinogenicity studies were performed in mice and rats.[4]

Reproductive and Developmental Toxicity: Fertility and early embryonic development studies were conducted in rats. Embryo-fetal development studies were performed in rats and rabbits. [3][4]

#### **Data Presentation**

Table 3: Summary of Preclinical Toxicology Findings for Tolvaptan



| Study Type                               | Species                                                                                                            | Key Findings                                                                                                                                                                                          |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Single-Dose Toxicity                     | Rat, Dog                                                                                                           | Low acute toxicity. A single dose of up to 2,000 mg/kg was not lethal.[3]                                                                                                                             |
| Repeat-Dose Toxicity                     | Rat (26 weeks), Dog (52<br>weeks)                                                                                  | No target organ toxicity at doses up to 1,000 mg/kg/day. Observed effects were related to the pharmacological action (increased water intake, increased urine volume, decreased urine osmolality).[3] |
| Genotoxicity                             | In vitro and in vivo                                                                                               | Tolvaptan was not genotoxic in a standard battery of assays. [3][4]                                                                                                                                   |
| Carcinogenicity                          | Mouse, Rat (2 years)                                                                                               | Tolvaptan was not carcinogenic in mice or rats.[4]                                                                                                                                                    |
| Reproductive & Developmental<br>Toxicity | Rat                                                                                                                | No effect on fertility. At a maternally toxic dose of 1,000 mg/kg/day, suppressed viability and growth were observed in offspring.[3]                                                                 |
| Rabbit                                   | Teratogenicity was observed at<br>a maternally toxic dose of<br>1,000 mg/kg/day, which also<br>caused abortion.[3] |                                                                                                                                                                                                       |
| Safety Pharmacology                      | Various                                                                                                            | No adverse effects on the central nervous, respiratory, or cardiovascular systems.[3]                                                                                                                 |

## Conclusion

The preclinical data for **Lazuvapagon** (OPC-61815) demonstrate that it serves as an effective intravenous prodrug, rapidly converting to the active V2 receptor antagonist, tolvaptan. In



animal models, **Lazuvapagon** administration leads to predictable pharmacokinetic and pharmacodynamic profiles, characterized by dose-dependent aquaresis. The extensive toxicology studies on tolvaptan support a favorable nonclinical safety profile, with most observed effects being extensions of its primary pharmacology. These preclinical findings provided a solid foundation for the clinical development of **Lazuvapagon** as an intravenous therapeutic option for conditions requiring aquaresis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Profile of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical safety profile of tolvaptan PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Preclinical Studies on Lazuvapagon (OPC-61815): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608488#preclinical-studies-on-lazuvapagon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com